molecular formula C6H3F2NO2 B1600814 5,6-difluoropyridine-2-carboxylic Acid CAS No. 851386-38-4

5,6-difluoropyridine-2-carboxylic Acid

Cat. No. B1600814
CAS RN: 851386-38-4
M. Wt: 159.09 g/mol
InChI Key: NWMYBARTEFULTJ-UHFFFAOYSA-N
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Description

5,6-Difluoropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F2NO2 . It belongs to the class of carboxylic acids and contains two fluorine atoms attached to the pyridine ring. The compound is also known as 5,6-difluoropicolinic acid .


Synthesis Analysis

The synthesis of 5,6-difluoropyridine-2-carboxylic acid involves various methods. One approach is through the reaction of carboxaldehyde with hydroxylamine to provide the corresponding oxime, which can then be further transformed into the desired compound .


Molecular Structure Analysis

The molecular structure of 5,6-difluoropyridine-2-carboxylic acid consists of a pyridine ring with two fluorine atoms attached at positions 5 and 6. The carboxylic acid group is also present at position 2 of the pyridine ring .

Scientific Research Applications

Regioexhaustive Substitution and Carboxylation

  • Selective Functionalization : The concept of "regioexhaustive substitution" has been applied to various fluorinated pyridines, including 2,5-difluoropyridine, leading to the derivation of several fluorinated pyridinecarboxylic acids. This involves regioselective metalation and subsequent carboxylation, using chlorine or trimethylsilyl as protective groups (Bobbio & Schlosser, 2005).

Structural Proliferation through Organometallic Intermediates

  • Regioselective Displacements : Studies show that 2,6-difluoropyridine derivatives can be prepared using modern organometallic methods. This includes site-selective hydrogen/metal and halogen/metal permutations and deprotonation-triggered heavy halogen migrations, demonstrating the versatility of the organometallic approach in synthesizing various difluoropyridine derivatives (Schlosser & Rausis, 2004).

Synthesis of Complex Difluoropyridine Derivatives

  • Synthesis of Complex Molecules : In the synthesis of complex molecules like dopamine and serotonin receptors antagonists, fluorinated pyridinecarboxylic acids, including derivatives of 2,6-difluoropyridine, play a crucial role. These processes involve various regioselective reactions and synthesis steps, highlighting the importance of fluorinated pyridinecarboxylic acids in complex molecular synthesis (Hirokawa, Horikawa, & Kato, 2000).

Logistic Flexibility in Preparing Isomeric Halopyridinecarboxylic Acids

  • Preparation of Isomeric Acids : Research has shown the logistic flexibility in preparing various isomeric halopyridinecarboxylic acids, including those derived from difluoropyridines. This involves choosing appropriate precursors and functionalization methods for targeted synthesis (Cottet & Schlosser, 2004).

Biotransformation of Fluorotelomer Alcohol

  • Biotransformation Studies : A study on the biotransformation of 6:2 FTOH (a fluoroalkyl substance) by a white-rot fungus revealed that it can transform into perfluorocarboxylic acids and polyfluorocarboxylic acids, including derivatives of difluoropyridinecarboxylic acid. This suggests potential applications in bioremediation and environmental studies of fluoroalkyl substances (Tseng, Wang, Szostek, & Mahendra, 2014).

Safety and Hazards

  • Respiratory Irritation : May cause respiratory irritation .

Future Directions

Research on 5,6-difluoropyridine-2-carboxylic acid could explore its potential applications in drug development, imaging agents, or other fields. Investigating its biological activity and toxicity profiles would be valuable for future studies .

properties

IUPAC Name

5,6-difluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMYBARTEFULTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466806
Record name 5,6-difluoropyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-difluoropyridine-2-carboxylic Acid

CAS RN

851386-38-4
Record name 5,6-Difluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-difluoropyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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